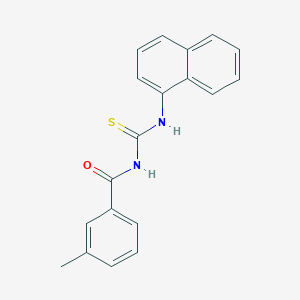![molecular formula C18H19N3O2S B313906 3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B313906.png)
3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide is a complex organic compound with a molecular formula of C17H18N2O2S. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound includes a benzamide core with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 3-aminoacetophenone with propanoyl chloride to form 3-(propanoylamino)acetophenone. This intermediate is then reacted with 3-methylbenzoyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography and crystallization further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A structurally similar compound with applications in medicinal chemistry.
3-methyl-N-[3-(propanoylamino)phenyl]benzamide: Another related compound with similar functional groups.
Uniqueness
3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H19N3O2S/c1-3-16(22)19-14-8-5-9-15(11-14)20-18(24)21-17(23)13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,19,22)(H2,20,21,23,24) |
InChI Key |
QDDASKIXIXWALU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-({[4-(Dimethylamino)phenyl]imino}methyl)phenoxy]acetamide](/img/structure/B313825.png)
![2-[2-({[4-(Dimethylamino)phenyl]imino}methyl)phenoxy]acetamide](/img/structure/B313826.png)
![N-(4-ethoxybenzylidene)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B313829.png)
![3-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B313830.png)

![2-(2-{[(4-Chlorophenyl)imino]methyl}phenoxy)acetamide](/img/structure/B313833.png)
![N-{4-[(2,6-dichlorobenzylidene)amino]phenyl}propanamide](/img/structure/B313834.png)
![3-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B313836.png)

![3-fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313838.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B313840.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B313841.png)
![2-chloro-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B313844.png)
![2-chloro-N-[(4-ethylphenyl)carbamothioyl]benzamide](/img/structure/B313845.png)
